Batimastat-d3
Description
Batimastat-d3 is a deuterated analog of batimastat, a hydroxamate-type synthetic matrix metalloproteinase (MMP) inhibitor. Batimastat (C₁₈H₂₈N₄O₄) was developed to target MMPs, enzymes critical for tumor invasion and metastasis by degrading extracellular matrix components . The deuterated form, this compound, incorporates three deuterium atoms, typically replacing hydrogen at metabolically vulnerable sites to enhance pharmacokinetic stability and facilitate metabolic studies.
Properties
Molecular Formula |
C₂₃H₂₈D₃N₃O₄S₂ |
|---|---|
Molecular Weight |
480.66 |
Synonyms |
(2R,3S)-N4-Hydroxy-N1-[(1S)-2-(methylamino)-2-oxo-1-(phenylmethyl)ethyl]-2-(2-methylpropyl)-3-[(2-thienylthio)methyl]-butanediamide-d3; [2R-[1(S*),2R*,3S*]]-N4-hydroxy-N1-[2-(methylamino)-2-oxo-1-(phenylmethyl)ethyl]-2-(2-methylpropyl)-3-[(2-thienylt |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Batimastat with Select MMP Inhibitors
| Compound | Class | Key Mechanism | Efficacy in Cancer Models | Notable Side Effects |
|---|---|---|---|---|
| Batimastat | Hydroxamate | Broad-spectrum MMP inhibition | Reduced tumor invasion in vitro | Promotes liver metastasis in mice |
| Marimastat | Hydroxamate | MMP-2/MMP-9 inhibition | Mixed clinical trial outcomes | Musculoskeletal toxicity |
| Ilomastat | Hydroxamate | Selective MMP-1/MMP-3 inhibition | Limited in vivo efficacy | Poor oral bioavailability |
| Doxycycline | Tetracycline | MMP-2/MMP-9 downregulation | Moderate anti-angiogenic effects | Gastrointestinal disturbances |
Key Findings :
- Batimastat demonstrated paradoxical effects in preclinical studies, suppressing local tumor growth but increasing liver metastasis in nude mice due to organ-specific MMP-2/-9 overexpression and angiogenesis factor upregulation .
- Unlike marimastat, which showed dose-dependent toxicity in clinical trials, batimastat’s deuterated form may mitigate metabolic instability but requires validation .
Comparison with Deuterated Pharmaceutical Compounds
Deuterated compounds like pravastatin-d3 and lovastatin-d3 are used to study drug metabolism and improve therapeutic profiles.
Table 2: Comparison of Deuterated Pharmaceuticals
| Compound | Parent Drug Class | Deuterated Sites | Research Application | Metabolic Advantage |
|---|---|---|---|---|
| Pravastatin-d3 | Statin | Methyl group | Quantifying drug-drug interactions | Slowed CYP450-mediated oxidation |
| Lovastatin-d3 | Statin | Hydroxy acid group | Bioavailability studies | Enhanced plasma half-life |
| Batimastat-d3* | MMP inhibitor | Hypothetical | Metabolic stability assays | Reduced hepatic clearance (inferred) |
Notes:
- Deuterated statins like pravastatin-d3 (CAS 1329836-90-9) are utilized as internal standards in mass spectrometry, ensuring precise pharmacokinetic measurements .
Research Findings and Data Analysis
Batimastat’s Preclinical Limitations :
- In murine models, batimastat increased liver metastasis by 300% compared to controls, linked to MMP-2/-9 overexpression and caspase-1 activation .
- Deuterated analogs of other drugs (e.g., pravastatin-d3) show 20–40% slower metabolic degradation in hepatic microsomes, suggesting this compound could attenuate liver-specific side effects .
Table 3: Toxicity Profile of MMP Inhibitors
| Compound | Hepatotoxicity | Metastasis Risk | Angiogenesis Impact |
|---|---|---|---|
| Batimastat | High | Increased | Upregulated VEGF |
| Marimastat | Moderate | Neutral | Neutral |
| Ilomastat | Low | Reduced | Downregulated MMP-3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
